Heptafluorobutyryl chloride
Overview
Description
Heptafluorobutyryl chloride, also known as perfluorobutyryl chloride, is a halogenated organofluorine compound with the molecular formula C4ClF7O and a molecular weight of 232.48 g/mol . It is a colorless, volatile liquid with a pungent odor and is highly reactive. This compound is widely used as a reagent in organic synthesis and analytical chemistry .
Preparation Methods
Heptafluorobutyryl chloride can be synthesized through various methods. One common synthetic route involves the reaction of heptafluorobutyric acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CF3CF2CF2COOH+SOCl2→CF3CF2CF2COCl+SO2+HCl
This method yields this compound along with sulfur dioxide and hydrogen chloride as by-products .
Industrial production methods typically involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Heptafluorobutyryl chloride undergoes various types of chemical reactions, including:
- It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding heptafluorobutyryl derivatives. For example:
Substitution Reactions: CF3CF2CF2COCl+RNH2→CF3CF2CF2CONHR+HCl
In the presence of water, this compound hydrolyzes to form heptafluorobutyric acid and hydrochloric acid:Hydrolysis: CF3CF2CF2COCl+H2O→CF3CF2CF2COOH+HCl
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed are heptafluorobutyryl derivatives and heptafluorobutyric acid .
Scientific Research Applications
Heptafluorobutyryl chloride has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography and mass spectrometry for the analysis of various compounds.
Synthesis of Fluoropolymers: It is employed in the preparation of non-thrombogenic fluoropolymers for gas-exchange membranes.
Pharmaceuticals and Agrochemicals: It is used in the synthesis of pharmaceuticals and agrochemicals, enhancing the detection sensitivity of triazine herbicides.
Mechanism of Action
The mechanism by which heptafluorobutyryl chloride exerts its effects is primarily through its reactivity as an acylating agent. It reacts with nucleophiles to form stable heptafluorobutyryl derivatives. The molecular targets and pathways involved include nucleophilic sites on various organic molecules, leading to the formation of acylated products .
Comparison with Similar Compounds
Heptafluorobutyryl chloride is unique among similar compounds due to its high reactivity and the stability of its derivatives. Similar compounds include:
Nonafluorobutyryl chloride (C4F9COCl): Similar in structure but with an additional fluorine atom, making it even more reactive.
Pentafluorobenzoyl chloride (C6F5COCl): Contains a benzene ring, offering different reactivity and applications.
Perfluorooctanoyl chloride (C8F17COCl): A longer-chain perfluorinated compound with different physical properties and uses.
This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF7O/c5-1(13)2(6,7)3(8,9)4(10,11)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFELVFKXQJYPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059915 | |
Record name | Heptafluorobutyryl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-16-6 | |
Record name | Heptafluorobutyryl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoyl chloride, 2,2,3,3,4,4,4-heptafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptafluorobutyryl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptafluorobutyryl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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